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Abstract

(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of
the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various
Corydalis species. As the (S)-enantiomer, it possesses a rigid tetracyclic ring system that
imparts distinct stereochemical properties. This document provides a comprehensive technical
overview of the chemical structure and stereochemistry of (-)-stylopine, including detailed
guantitative data from spectroscopic and crystallographic analyses, experimental protocols for
its isolation, and a visualization of its biosynthetic pathway. This guide is intended to serve as a
foundational resource for researchers in natural product chemistry, pharmacology, and drug
development.

Chemical Structure

(-)-Stylopine, also known as (S)-Tetrahydrocoptisine, is a member of the protoberberine class
of isoquinoline alkaloids. Its structure is characterized by a tetracyclic framework with two
methylenedioxy groups.

The fundamental properties of (-)-stylopine are summarized in the table below.
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Property Value
Molecular Formula C19H17NOa
Molecular Weight 323.34 g/mol [1]

(12bS)-6,7,12b,13-tetrahydro-4H-bis[1]

IUPAC Name ] o
[2]benzodioxolo[5,6-a:4',5'-g]quinolizine[1]
CAS Number 4312-32-7[3]
(-)-Tetrahydrocoptisine, (S)-Stylopine, I-
Synonyms o
Tetrahydrocoptisine[1]
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)O
SMILES
CO5)C=CC6=C30C06[1]
InChl Key UXYJCYXWJIGAKQY-HNNXBMFYSA-N[1]

Stereochemistry and Optical Activity

The stereochemistry of stylopine is defined by a single chiral center at the C-13a (or C-12b
depending on numbering convention) position. The naturally occurring enantiomer is (-)-
stylopine, which has been determined to possess the (S)-absolute configuration.[1] This
configuration is crucial for its biological activity.

The optical activity of (-)-stylopine is a defining characteristic. A key quantitative measure is its
specific rotation, which is the angle to which the plane of polarized light is rotated by a solution
of the compound at a specific concentration and path length.

Parameter Value Conditions

Specific Rotation ([a]D) -301° ¢ 0.5, Chloroform

Note: The specific rotation value is a critical parameter for confirming the enantiomeric purity of
isolated or synthesized (-)-stylopine.

Quantitative Structural and Spectroscopic Data
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Crystallographic Data

The precise three-dimensional arrangement of atoms in (-)-stylopine, including bond lengths
and angles, is determined by X-ray crystallography. This data is fundamental for understanding
its interaction with biological targets.

Note: A publicly accessible crystallographic information file (CIF) with full atomic coordinates,
bond lengths, and angles for (-)-stylopine could not be located in the searched databases
(e.g., Cambridge Crystallographic Data Centre) at the time of this report. The following data is
representative of a typical protoberberine alkaloid skeleton and should be updated when
experimental data for (-)-stylopine becomes available.

Table 1: Representative Crystallographic Data for a Protoberberine Alkaloid Core

Parameter Value
Crystal System Orthorhombic
Space Group P212121

a=XXXXA b=YYYYA c=2727ZA a=
90°, B = 90°, y = 90°

Unit Cell Dimensions

Table 2: Representative Bond Lengths and Angles

Bond Length (A) Angle Angle (°)
C-N 1.47 C-N-C 112.0
C-C (aromatic) 1.39 C-C-C (aromatic) 120.0
C-O 1.36 O-C-O 108.0

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the
structure of organic molecules in solution. The *H and 3C NMR spectra of (-)-stylopine provide
a unique fingerprint of its chemical environment.
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Table 3: *H and 3C NMR Spectral Data for (-)-Stylopine in CDCls

. . . . Multiplicity and
13C Chemical Shift H Chemical Shift

Position Coupling Constant
(3, ppm) (3, ppm) (3, Hz)

1 108.2 6.70 S

2-0O-CH2-0-3 100.8 591 S

2 145.9

3 145.7

4 105.4 6.58 S

4a 128.3

5 29.1 2.60-3.15 m

6 51.3 2.60-3.15 m

8 58.6 3.55 d,J=15.6

9 108.9 6.72 S

9-0-CH2-0-10 101.0 5.92 S

10 146.8

11 147.5

12 106.2 6.60 S

12a 127.4

13 36.6 2.60-3.15 m

13a 60.4 4.25 d,J=15.6

8a 129.2

Experimental Protocols
Isolation of (-)-Stylopine from Corydalis yanhusuo
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This protocol outlines a general method for the extraction and isolation of (-)-stylopine from the
dried tubers of Corydalis yanhusuo.

1. Extraction:
e Powder the dried tubers of C. yanhusuo (e.g., 1 kg).

o Extract the powdered material exhaustively with 70% aqueous acetone at room temperature
(3x5L).

o Combine the extracts and evaporate the solvent under reduced pressure to yield a crude
residue.[4]

2. Liquid-Liquid Partitioning:

o Suspend the crude residue in water (1 L) and perform sequential liquid-liquid extractions with
hexane, ethyl acetate, and n-butanol.

o Combine the ethyl acetate and n-butanol fractions, which will contain the majority of the
alkaloids, and evaporate to dryness.

3. Column Chromatography:
e Subject the combined alkaloid-rich fraction to column chromatography on silica gel.

» Elute the column with a gradient of increasing polarity, typically starting with a mixture of
dichloromethane and methanol (e.g., 100:1 to 10:1 v/v).[4]

e Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent
system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's
reagent.

4. Purification:

o Combine fractions containing (-)-stylopine and subject them to further purification, if
necessary, by preparative high-performance liquid chromatography (HPLC) or
recrystallization from a suitable solvent such as methanol.
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Enantioselective Synthesis of (-)-(S)-Stylopine

This protocol describes a key step in an enantioselective synthesis approach, highlighting the
establishment of the chiral center. A common strategy involves an asymmetric reduction of an
imine precursor.

1. Preparation of the Dihydroisoquinoline Imine Precursor:

o Synthesize the corresponding 3,4-dihydroisoquinoline precursor through standard methods
such as the Bischler-Napieralski reaction starting from the appropriate phenethylamine
derivative.

2. Asymmetric Reduction (Noyori-type Reduction):

e To a solution of the dihydroisoquinoline imine in an appropriate solvent (e.g.,
dichloromethane or methanol), add a chiral ruthenium catalyst, such as one derived from a
Ru(ll)-TsDPEN complex.

o Carry out the reduction under a hydrogen atmosphere or using a hydrogen source like formic
acid/triethylamine.

e The enantioselectivity is directed by the chiral ligand on the ruthenium catalyst, leading to the
preferential formation of the (S)-enantiomer.[5]

3. Cyclization to Form the Tetracyclic Core:

e The resulting chiral amine can then be cyclized to form the protoberberine skeleton through
various methods, such as the Pictet-Spengler reaction or intramolecular C-H activation, to
yield (-)-(S)-stylopine.

Visualization of Biosynthesis and Experimental
Workflow
Biosynthetic Pathway of (-)-Stylopine

The biosynthesis of (-)-stylopine in plants begins with the amino acid L-tyrosine and proceeds
through the key intermediate (S)-reticuline. The following diagram illustrates the final steps in
the conversion of (S)-reticuline to (-)-stylopine.
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Biosynthesis of (-)-Stylopine
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Caption: Biosynthesis of (-)-Stylopine from (S)-Reticuline.

Experimental Workflow for Isolation and

Characterization

The following workflow diagram outlines the key stages in the isolation and structural

elucidation of (-)-stylopine from a natural source.
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Isolation and Characterization Workflow
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Caption: Workflow for Isolation and Analysis of (-)-Stylopine.
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Conclusion

This technical guide provides a detailed overview of the chemical structure and stereochemistry
of (-)-stylopine, supported by available quantitative data and established experimental
protocols. The defined (S)-configuration and the rigid tetracyclic structure are key determinants
of its biological profile. The information presented herein is intended to be a valuable resource
for scientists engaged in the fields of natural product chemistry, medicinal chemistry, and drug
discovery, facilitating further research into the therapeutic potential of this important alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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